ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1704065-78-0
VCID: VC2748936
InChI: InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7-5-3-4-6(12)16-9(5)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17)
SMILES: CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C(F)(F)F
Molecular Formula: C11H8ClF3N2O2
Molecular Weight: 292.64 g/mol

ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

CAS No.: 1704065-78-0

Cat. No.: VC2748936

Molecular Formula: C11H8ClF3N2O2

Molecular Weight: 292.64 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - 1704065-78-0

Specification

CAS No. 1704065-78-0
Molecular Formula C11H8ClF3N2O2
Molecular Weight 292.64 g/mol
IUPAC Name ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7-5-3-4-6(12)16-9(5)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17)
Standard InChI Key OGXXKHFRDMJBEF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C(F)(F)F
Canonical SMILES CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C(F)(F)F

Introduction

Fundamental Properties and Structural Characteristics

Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is characterized by its distinct molecular structure containing a pyrrolopyridine core with specific functional group attachments. The compound features a trifluoromethyl group and a chloro substituent attached to the pyrrolopyridine ring system, along with an ethyl carboxylate group at the 3-position. These structural elements contribute to its chemical reactivity and potential applications in various scientific fields.

The basic physical and chemical properties of the compound are summarized in the following table:

PropertyValue/Description
CAS Number1704065-78-0
Molecular FormulaC₁₁H₈ClF₃N₂O₂
Molecular Weight292.64 g/mol
Structural ClassificationPyrrolopyridine derivative
Functional GroupsTrifluoromethyl, chloro, ethyl carboxylate
Physical StateSolid (at standard conditions)

The compound's structure incorporates the pyrrolo[2,3-b]pyridine scaffold, which is a bicyclic heterocycle consisting of a pyrrole ring fused with a pyridine ring. This structural arrangement contributes to the compound's chemical stability and reactivity profiles, making it particularly interesting for medicinal chemistry applications.

Synthetic Methodologies

The synthesis of ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step reaction sequences starting from simpler pyrrolopyridine derivatives. The synthetic pathways generally incorporate several key reaction types including halogenation (particularly chlorination), trifluoromethylation, and esterification steps.

General Synthetic Approaches

Applications in Research and Industry

Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate finds applications in various scientific and industrial contexts, with particular significance in pharmaceutical research and material science.

Material Science Applications

Beyond pharmaceutical applications, compounds with similar structural features have been investigated for applications in material science, particularly in the development of functional materials with specific electronic or optical properties. The presence of the trifluoromethyl group and the extended π-conjugation system of the pyrrolopyridine core could contribute to interesting material properties.

Structural Relationships and Analogous Compounds

Several related compounds share structural similarities with ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, including various substituted pyrrolopyridines and other heterocyclic systems containing trifluoromethyl groups.

Similar Pyrrolopyridine Derivatives

6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 872366-91-1) represents a related compound that shares the same core pyrrolopyridine scaffold with a chloro substituent at the 6-position, but differs in having a methyl group at the 2-position instead of a trifluoromethyl group, and lacking the ethyl carboxylate at the 3-position . This compound has the following properties:

PropertyValue
Molecular FormulaC₈H₇ClN₂
Molecular Weight166.61 g/mol
Density1.351±0.06 g/cm³ (predicted)
pKa13.55±0.40 (predicted)
Physical StateSolid

Other Trifluoromethyl-Substituted Heterocycles

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate represents another related compound that contains both a trifluoromethyl group and a carboxylate group attached to a heterocyclic system, though with a simpler pyrrole core rather than a pyrrolopyridine . This compound has been characterized by X-ray crystallography, with the following crystallographic data:

Crystal ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c (no. 14)
Unit Cell Dimensionsa = 11.3688(4) Å, b = 10.6836(3) Å, c = 14.4518(5) Å
β Angle112.5320(10)°
Cell Volume1621.32(9) ų
Z (molecules per unit cell)8
R Factor0.0554

The availability of detailed crystallographic data for related compounds could provide insights into the potential structural characteristics of ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, particularly regarding molecular packing and intermolecular interactions.

Future Research Perspectives

The unique structural features of ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate suggest several potential avenues for future research and development. These could include:

Medicinal Chemistry Applications

Further investigation of the biological activities of this compound and its derivatives could yield valuable insights for drug discovery programs. The presence of the trifluoromethyl group, which is often associated with improved metabolic stability in drug candidates, makes this compound potentially interesting as a building block for medicinal chemistry.

Related pyrrolopyridine compounds have shown promise in pharmaceutical research, as indicated by the development of compounds like PF-06869206, which contains a trifluoromethyl-substituted pyrrolopyridine scaffold and has been investigated for potential therapeutic applications .

Synthetic Methodology Development

The development of more efficient and selective synthetic routes to ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and related compounds represents another important research direction. Advances in synthetic methodology could facilitate access to this compound and structural analogs, potentially enabling more extensive exploration of structure-activity relationships.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator